molecular formula C25H22N2O2 B3058236 Ethyl 1-tritylpyrazole-4-carboxylate CAS No. 88529-68-4

Ethyl 1-tritylpyrazole-4-carboxylate

Cat. No.: B3058236
CAS No.: 88529-68-4
M. Wt: 382.5 g/mol
InChI Key: ZJIVHLZBVVOABY-UHFFFAOYSA-N
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Description

Ethyl 1-tritylpyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of the trityl group in this compound adds to its stability and reactivity, making it a valuable intermediate in various chemical reactions .

Preparation Methods

The synthesis of Ethyl 1-tritylpyrazole-4-carboxylate typically involves the reaction of ethyl pyrazole-4-carboxylate with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 1-tritylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-tritylpyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of Ethyl 1-tritylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from the compound .

Comparison with Similar Compounds

Ethyl 1-tritylpyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl pyrazole-4-carboxylate: Lacks the trityl group, making it less stable and reactive.

    1-Phenylpyrazole-4-carboxylate: Contains a phenyl group instead of a trityl group, leading to different reactivity and applications.

    4-Bromo-1-tritylpyrazole:

This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 1-tritylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-2-29-24(28)20-18-26-27(19-20)25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIVHLZBVVOABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441261
Record name Ethyl 1-tritylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88529-68-4
Record name Ethyl 1-tritylpyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl pyrazole-4-carboxylate (W. Holtzer, G. Seiringer, J. Heterocyclic Chem., 1993, 30, 865) (1.7 g, 12.1 mmol) and NaH (680 mg, 60% in mineral oil, 16.94 mmol) reacted in dry DMF for 1 h. Then, trityl chloride (3.373 g, 12.1 mmol) was added, and the reaction mixture stirred for 3 days at room temperature. The title compound was recovered as described in example 2a for 3,5-dimethyl-4-ethylacetate-1-tritylpyrazole. Yield: 82% (3.79 g, 4 mmol).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.373 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.78 g of ethyl pyrazole-4-carboxylate was dissolved in 15 ml of methylene chloride and 1.56 g of trityl chloride and 0.86 ml of triethylamine were added thereto and then the resulting mixture was stirred for 1.5 hours at room temperature. The reaction mixture was washed with 10% aqueous solution of citric acid and SSC and then dried with sodium sulfate. The solvent was distilled off to give 2.45 g of ethyl 1-tritylpyrazole-4-carboxylate as an oil.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
0.86 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under N2 atmosphere, potassium tert-butoxide (9.60 g, 85.5 m mol) and trityl chloride (21.9 g, 78.5 m mol) were added successively to a solution of 4-(ethoxycarbonyl)pyrazole (10.0 g, 71.3 m mol) in DMF (100 ml) at 0° C. After stirred for 1 hour, the mixture was poured into water/ethyl acetate. The aqueous layer was separated, and the organic layer was washed with water, brine and dried over magnesium sulfate. After evaporation of the solvent, the resulting precipitate was recrystallized from ethyl acetate to afford 4-ethoxycarbonyl-1-(trityl)pyrazole (21.7 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ethyl 1 H-pyrazole-4-carboxylate (1.50 g, 10.7 mmol) was added in portions to a stirred suspension of sodium hydride (353 mg, 80% oil dispersion, 11.8 mmol) in anhydrous tetrahydrofuran (100 ml) under nitrogen at room temperature. After 20 minutes, the mixture was cooled to 0° C. and trityl chloride (3.28 g, 11.8 mmol) was added. The mixture was stirred at 0° C. for 4 h and allowed to warm to room temperature overnight. The mixture was then heated at 50° C. for 3 h, cooled, and further portions of sodium hydride (321 mg, 10.7 mmol) and trityl chloride (1.0 g, 3.59 mmol) were added. The mixture was heated at 50° C. for 2 h, cooled, treated with water (50 ml) and concentrated under reduced pressure. The product was extracted into ethyl acetate (200 ml), the solution was dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography (gradient elution with hexane/ethyl acetate) to give ethyl 1 -(triphenylmethyl)-pyrazole-4-carboxylate (2.273 g, 56%), as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
321 mg
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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